Fluprostenol
Overview
Description
Fluprostenol is a synthetic analogue of prostaglandin F2α, a hormone-like lipid compound found in animals and humans. Prostaglandins play a crucial role in various biological functions, including inflammation, blood flow, and the formation of blood clots. This compound is primarily used in veterinary medicine to manage reproductive issues and induce labor in animals .
Mechanism of Action
Target of Action
Fluprostenol is a potent and highly selective agonist of the prostaglandin F2-alpha (FP) receptor . The FP receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including the regulation of intraocular pressure and the contraction of smooth muscle .
Mode of Action
This compound interacts with its primary target, the FP receptor, by binding to it competitively. This interaction triggers a series of intracellular events, leading to the activation of the receptor . The activation of the FP receptor results in various physiological changes, depending on the specific tissue where the receptor is located .
Biochemical Pathways
This compound, as a synthetic analogue of prostaglandin F2α, is involved in the prostaglandin biosynthesis pathway . Prostaglandins are hormone-like lipid compounds that display a multitude of biological functions . The activation of the FP receptor by this compound can lead to changes in the levels of intracellular calcium, which can further affect various downstream signaling pathways .
Pharmacokinetics
Like other prostaglandin analogues, this compound is likely to be well absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect the therapeutic efficacy of this compound. Certain drugs, such as Aceclofenac, Acemetacin, and Acetylsalicylic acid, can decrease the therapeutic efficacy of this compound when used in combination . Furthermore, the physiological environment, such as the pH and temperature, can also affect the stability and action of this compound .
Biochemical Analysis
Biochemical Properties
Fluprostenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The synthesis of this compound involves a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction . These interactions set the critical stereochemical configurations under mild conditions .
Cellular Effects
As a prostaglandin analog, it is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A key transformation in its synthesis is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently being conducted .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are currently being investigated .
Preparation Methods
The synthesis of fluprostenol involves a unified strategy for prostaglandins, starting from a dichloro-containing bicyclic ketone. The process includes several key steps:
Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation: This step achieves a high enantiomeric excess (99% ee).
Ketoreductase-catalyzed diastereoselective reduction: This step ensures high diastereoselectivity (87:13 to 99:1 dr).
Copper(II)-catalyzed regioselective p-phenylbenzoylation: This step is crucial for the regioselective transformation of the secondary alcohol.
The overall synthesis is completed in 11-12 steps with an overall yield of 3.8-8.4% .
Chemical Reactions Analysis
Fluprostenol undergoes various chemical reactions, including:
Oxidation: The Baeyer–Villiger oxidation is a key step in its synthesis.
Reduction: Diastereoselective reduction of enones is another critical reaction.
Substitution: The copper(II)-catalyzed regioselective p-phenylbenzoylation is an example of a substitution reaction.
Common reagents used in these reactions include Baeyer–Villiger monooxygenase, ketoreductase, and copper(II) catalysts. The major products formed are intermediates that lead to the final this compound compound .
Scientific Research Applications
Fluprostenol has several scientific research applications:
Chemistry: It serves as a model compound for studying prostaglandin synthesis and biocatalysis.
Biology: It is used to study the biological functions of prostaglandins and their analogues.
Medicine: This compound is used in veterinary medicine to manage reproductive issues and induce labor in animals
Industry: It is used in the production of other prostaglandin analogues and related compounds.
Comparison with Similar Compounds
Fluprostenol is similar to other prostaglandin analogues such as cloprostenol, bimatoprost, and travoprost. it is unique in its specific applications in veterinary medicine and its high stereoselectivity in synthesis . Similar compounds include:
Cloprostenol: Used in veterinary medicine for similar purposes.
Bimatoprost: Used primarily in ophthalmology to reduce intraocular pressure.
Travoprost: Another ophthalmic solution used to manage glaucoma
This compound’s uniqueness lies in its specific receptor binding and its applications in both veterinary and ophthalmic fields .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYXNVCBLWNZ-QIZQQNKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55028-71-2 (mono-hydrochloride salt) | |
Record name | Fluprostenol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046122 | |
Record name | (±)-Fluprostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40666-16-8, 54276-17-4 | |
Record name | Fluprostenol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluprostenol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluprostenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (±)-Fluprostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluprostenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9alpha,11alpha,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPROSTENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358S7VUE5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUPROSTENOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH3MCE8X1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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